molecular formula C10H12O2 B14678786 2,2,5-Trimethyl-2H-1,3-benzodioxole CAS No. 39237-14-4

2,2,5-Trimethyl-2H-1,3-benzodioxole

Cat. No.: B14678786
CAS No.: 39237-14-4
M. Wt: 164.20 g/mol
InChI Key: INKNSUJYCYQECI-UHFFFAOYSA-N
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Description

2,2,5-Trimethyl-2H-1,3-benzodioxole is a high-purity chemical compound offered for research and development purposes. The 1,3-benzodioxole core structure is a privileged scaffold in medicinal and agrochemistry, known for its presence in compounds with diverse biological activities. Researchers value this core structure for its potential in developing new active molecules. For instance, 1,3-benzodioxole derivatives have been investigated as novel auxin receptor agonists to significantly promote root growth in plants, representing a potential application in agrochemical research . Other derivatives have been synthesized and evaluated for their potency as cyclooxygenase (COX) enzyme inhibitors, highlighting the scaffold's relevance in pharmaceutical research for anti-inflammatory applications . The specific substitution pattern of the 2,2,5-trimethyl variant may influence its steric and electronic properties, potentially offering unique reactivity or binding characteristics. From a structural chemistry perspective, the 1,3-benzodioxole group is characterized by a methylenedioxy functional group, where two oxygen atoms are connected to a methylene bridge on a benzene ring . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers are encouraged to consult the specific product documentation for detailed handling and safety information.

Properties

CAS No.

39237-14-4

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

2,2,5-trimethyl-1,3-benzodioxole

InChI

InChI=1S/C10H12O2/c1-7-4-5-8-9(6-7)12-10(2,3)11-8/h4-6H,1-3H3

InChI Key

INKNSUJYCYQECI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(O2)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,5-Trimethyl-1,3-benzodioxole typically involves the condensation of catechol with disubstituted halomethanes. This reaction is catalyzed by strong acids such as hydrochloric acid or sulfuric acid. The reaction conditions require careful control of temperature and pH to ensure high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of 2,2,5-Trimethyl-1,3-benzodioxole can be scaled up using similar synthetic routes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Industrial methods often employ solid acid catalysts like ZrO2/SO42- to facilitate the condensation reactions .

Chemical Reactions Analysis

Types of Reactions

2,2,5-Trimethyl-1,3-benzodioxole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, using reagents like bromine (Br2) or chlorine (Cl2).

Common Reagents and Conditions

Common reagents used in the reactions of 2,2,5-Trimethyl-1,3-benzodioxole include palladium catalysts for arylation reactions, strong acids for condensation reactions, and various oxidizing and reducing agents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions can produce halogenated derivatives .

Scientific Research Applications

2,2,5-Trimethyl-1,3-benzodioxole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2,5-Trimethyl-1,3-benzodioxole involves its interaction with specific molecular targets and pathways. For instance, it can act as an auxin receptor agonist, promoting root growth in plants by enhancing root-related signaling responses. The compound binds to the auxin receptor TIR1, leading to the activation of downstream signaling pathways that regulate root growth .

Comparison with Similar Compounds

Comparison with Similar Benzodioxole Derivatives

Structural and Functional Analogues

Key structural analogs include:

  • 2,2-Difluoro-1,3-benzodioxole derivatives (): Fluorine atoms and sulfur-containing substituents, which improve electronegativity and agrochemical utility.

Physicochemical Properties

Compound Substituents Molecular Weight (g/mol) Key Applications
2,2,5-Trimethyl-2H-1,3-benzodioxole 2,2,5-CH₃ ~178.23 (calculated) Understudied; potential in drug design
2,2-Diphenyl-1,3-benzodioxole 2,2-Ph, 1,3-O₂ ~288.33 Antitumor agent (MAGE-A inhibition)
2,2-Difluoro-1,3-benzodioxole derivatives 2,2-F, sulfur substituents Variable (patent-based) Agrochemical synthesis

Key Observations:

  • Lipophilicity : The diphenyl analog (logP ~5.2 estimated) is more lipophilic than the trimethyl variant (logP ~2.8), affecting membrane permeability and bioavailability.
  • Electron Effects : Methyl groups in this compound are electron-donating, stabilizing the dioxole ring, whereas fluorine in difluoro derivatives is electron-withdrawing, enhancing reactivity toward electrophilic substitution.

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